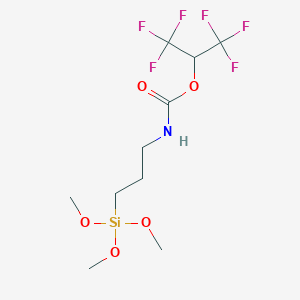
1,1,1,3,3,3-hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,3-Hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate is a specialized organosilane compound. It is characterized by the presence of a hexafluoropropyl group and a trimethoxysilylpropyl group, making it a versatile compound in various chemical applications. This compound is known for its unique properties, including high thermal stability and reactivity, which make it valuable in both research and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with an isocyanate derivative of 3-trimethoxysilylpropyl. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. Common solvents used in this synthesis include dichloromethane or toluene, and the reaction is often catalyzed by a tertiary amine such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,3,3,3-Hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the hexafluoropropyl group.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Substitution: Common reagents include alkyl halides or other electrophiles, with reactions often conducted in polar aprotic solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
Hydrolysis: Formation of silanols and siloxanes.
Substitution: Formation of substituted carbamates.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,1,1,3,3,3-Hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a precursor for the preparation of functionalized silanes.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its excellent thermal and chemical stability.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,3,3-hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds with other silanol-containing compounds. This property is particularly useful in the formation of stable coatings and adhesives. The hexafluoropropyl group enhances the compound’s thermal stability and resistance to chemical degradation.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in various chemical reactions.
Tris[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]silane: Another silylating reagent used in peptide synthesis and other applications.
Uniqueness
1,1,1,3,3,3-Hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate is unique due to its combination of a highly fluorinated group and a trimethoxysilyl group. This combination imparts both high thermal stability and reactivity, making it suitable for a wide range of applications that require durable and stable chemical bonds.
Propiedades
Fórmula molecular |
C10H17F6NO5Si |
|---|---|
Peso molecular |
373.32 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexafluoropropan-2-yl N-(3-trimethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C10H17F6NO5Si/c1-19-23(20-2,21-3)6-4-5-17-8(18)22-7(9(11,12)13)10(14,15)16/h7H,4-6H2,1-3H3,(H,17,18) |
Clave InChI |
BBMZBXUJVVONOG-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCNC(=O)OC(C(F)(F)F)C(F)(F)F)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















